

# An In-Depth Technical Guide to the Endocannabinoid System Modulation by JZL195

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## Compound of Interest

Compound Name: JZL 195

Cat. No.: B8081988

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This guide provides a comprehensive technical overview of JZL195, a potent dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). It is intended for researchers, scientists, and drug development professionals actively engaged in the study of the endocannabinoid system (ECS). This document will delve into the core mechanism of action of JZL195, its profound effects on endocannabinoid signaling, and detailed, field-proven protocols for its pre-clinical evaluation.

## The Endocannabinoid System: A Symphony of Lipid Signaling

The endocannabinoid system is a ubiquitous and crucial neuromodulatory system involved in a vast array of physiological processes, including pain perception, mood regulation, memory, appetite, and immune function[1][2]. The primary mediators of this system are the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (2-AG)[3]. These lipid messengers are not stored in vesicles like classical neurotransmitters but are synthesized on-demand in response to neuronal activity[4]. Their signaling is tightly regulated by the activity of specific metabolic enzymes.

Two key enzymes are responsible for the degradation and subsequent inactivation of AEA and 2-AG:

- Fatty Acid Amide Hydrolase (FAAH): Primarily responsible for the hydrolysis of anandamide[3][5].

- Monoacylglycerol Lipase (MAGL): The principal enzyme for the breakdown of 2-arachidonoylglycerol[3][5].

The strategic inhibition of these enzymes presents a powerful therapeutic approach to amplify endogenous cannabinoid signaling in a more targeted and potentially safer manner than direct-acting cannabinoid receptor agonists[6][7].

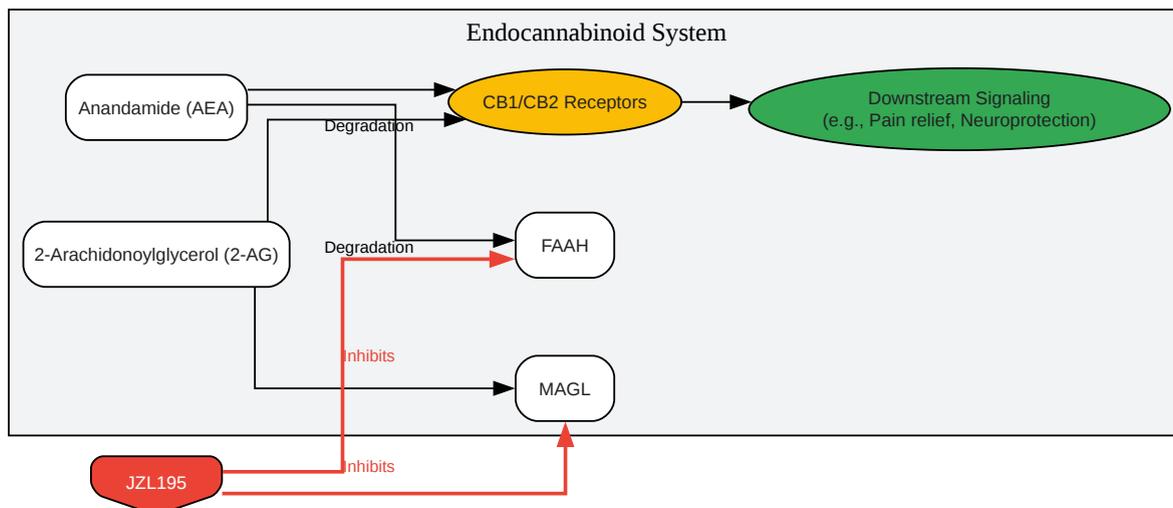
## JZL195: A Dual-Action Modulator of the Endocannabinoid Tone

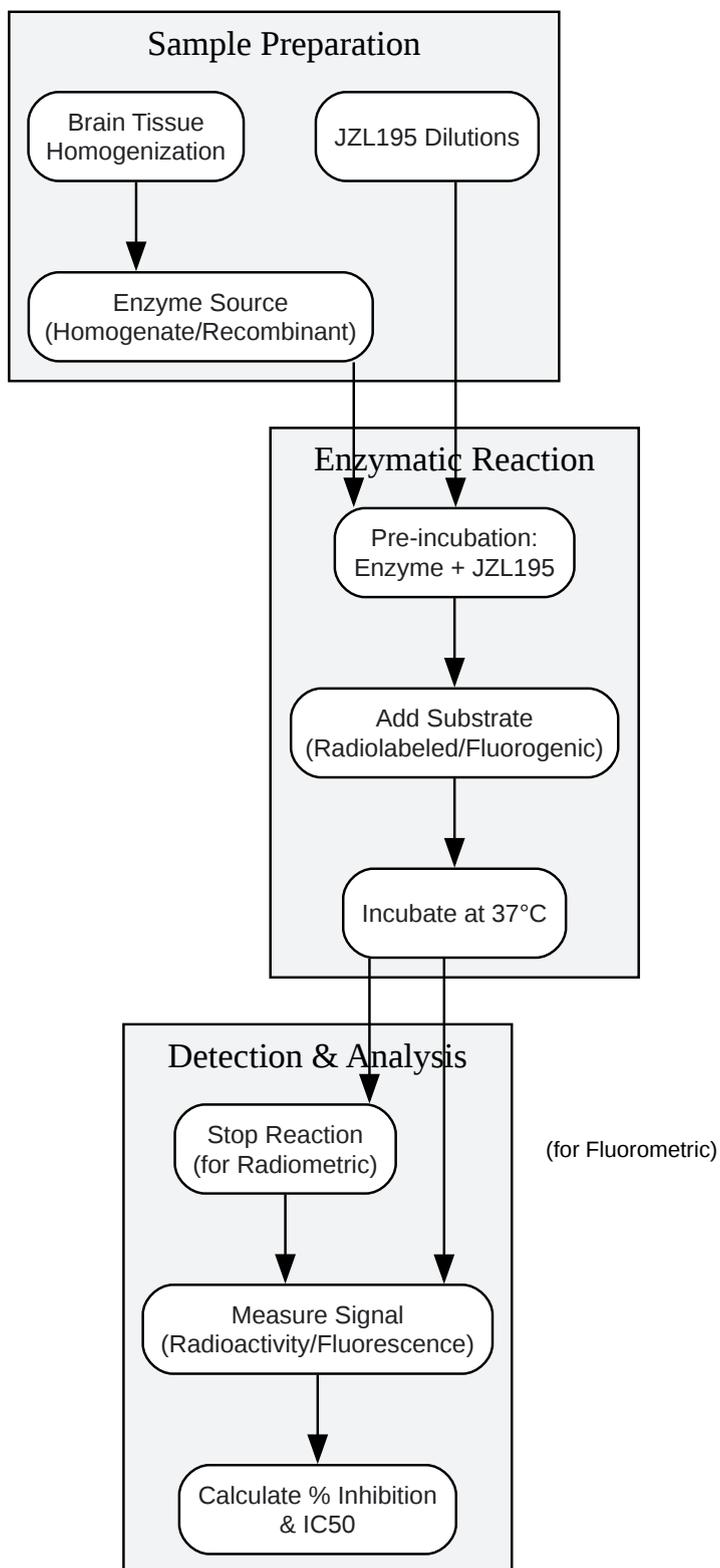
JZL195 is a potent and irreversible dual inhibitor of both FAAH and MAGL[3][8][9]. This dual inhibitory action is the cornerstone of its unique pharmacological profile, leading to a significant and simultaneous elevation of both anandamide and 2-AG levels in vivo[8][9][10].

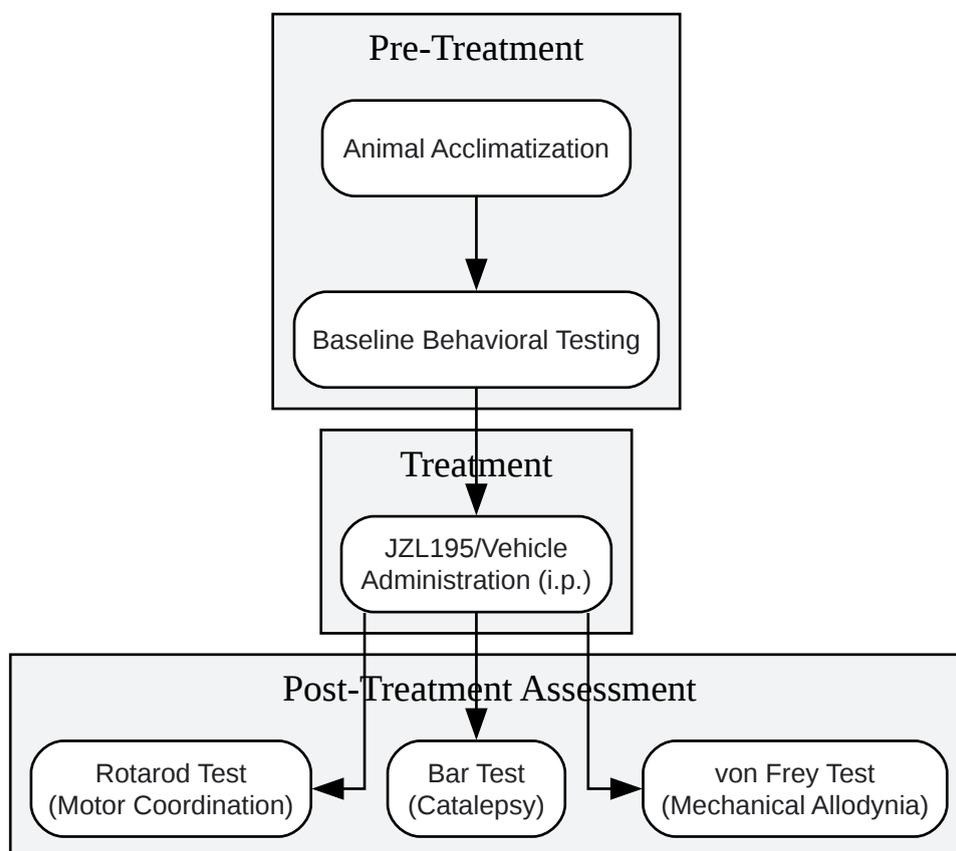
### Mechanism of Action: Covalent Inhibition of Serine Hydrolases

JZL195 belongs to the carbamate class of inhibitors that act by covalently modifying the active site serine residue of FAAH and MAGL. This irreversible inhibition leads to a sustained increase in the half-life of AEA and 2-AG, thereby amplifying their signaling through cannabinoid receptors (CB1 and CB2) and other potential targets.

The rationale for dual inhibition stems from the distinct yet complementary roles of AEA and 2-AG in the central nervous system. By elevating both endocannabinoids, JZL195 produces a broader and more robust modulation of the ECS than can be achieved with selective inhibitors of either FAAH or MAGL alone[6].







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